molecular formula C17H15BrN2O B2408052 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 339013-71-7

4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2408052
CAS No.: 339013-71-7
M. Wt: 343.224
InChI Key: ATPYKYOYMJVFEE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone adheres to IUPAC nomenclature rules for bicyclic heterocycles. The base structure is a partially saturated pyridazinone ring (4,5-dihydro-3(2H)-pyridazinone), numbered such that the carbonyl group occupies position 3. Substituents are assigned positions based on this numbering:

  • A 4-bromophenyl group at position 4
  • A 3-methylphenyl group at position 6

Alternative identifiers include:

  • CAS Number : 339013-71-7
  • Linear Formula : C₁₇H₁₅BrN₂O
  • SMILES : BrC1=CC=C(C=C1)C2C(CC(=O)N2)C3=CC=CC(=C3)C

This nomenclature distinguishes it from isomeric analogs, such as 4-(3-bromophenyl) derivatives, by specifying substituent positions unambiguously.

Molecular Architecture and Stereochemical Considerations

The molecule features a pyridazinone core (Figure 1), a six-membered ring with two adjacent nitrogen atoms and a ketone group. Key structural attributes include:

Table 1: Molecular Parameters

Property Value
Molecular Formula C₁₇H₁₅BrN₂O
Molecular Weight 343.22 g/mol
Hybridization sp²/sp³ (pyridazinone ring)
Stereocenters None (planar ring system)

The 4-bromophenyl substituent introduces electronic withdrawal effects via the bromine atom (σₚ = +0.26), while the 3-methylphenyl group contributes steric bulk and mild electron donation (+I effect). The dihydro-pyridazinone ring adopts a half-chair conformation , with C4 and C5 in a pseudo-axial orientation, as observed in analogous structures.

Comparative Analysis with Structural Analogs

Comparative studies with derivatives highlight the impact of substituent positioning on physicochemical properties:

Table 2: Structural Analog Comparison

Compound Molecular Formula Substituent Effects
4-(3-Bromophenyl)-6-(4-chlorophenyl) C₁₆H₁₂BrClN₂O Enhanced polarity due to Cl; reduced steric bulk
6-(4-Bromophenyl)-4-(4-chlorophenyl) C₁₆H₁₂BrClN₂O Halogen para positions increase dipole moment
4-(2,4-Dichlorophenyl)-6-(3-methylphenyl) C₁₆H₁₂Cl₂N₂O Ortho Cl induces ring distortion

Key differences:

  • Electronic Effects : Bromine at position 4 (vs. 3) in the title compound reduces resonance stabilization compared to 4-(3-bromophenyl) analogs.
  • Steric Interactions : The 3-methyl group creates torsional strain with adjacent substituents, influencing solubility and crystallization behavior.

Crystallographic Studies and Solid-State Packing Arrangements

While direct crystallographic data for the title compound is limited, studies on related pyridazinones reveal common packing motifs:

Table 3: Crystallographic Trends in Pyridazinone Derivatives

Parameter Observation
Hydrogen Bonding N–H···O interactions (2.8–3.0 Å)
π-π Stacking Centroid distances: 3.6–3.8 Å
Unit Cell Symmetry Monoclinic (P2₁/c) predominant

In analogs like 4-benzyl-6-p-tolylpyridazin-3(2H)-one , inversion dimers form via N–H···O bonds, with additional stabilization from C–H···O interactions and offset π-π stacking (slippage: 1.024 Å). The title compound likely exhibits similar intermolecular forces, with bromine and methyl groups influencing lattice energy and melting point.

Synthetic Considerations : Friedel-Crafts acylation routes used for analogs suggest that the title compound’s crystallization may favor hydrophobic interactions due to aryl substituents, potentially yielding needle-like crystals.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-11-3-2-4-13(9-11)16-10-15(17(21)20-19-16)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPYKYOYMJVFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 3-methylbenzoylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinone compound. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridazinone oxide, while substitution with an amine could produce an aminopyridazinone derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17_{17}H15_{15}BrN2_2O
  • Molecular Weight : 343.2 g/mol
  • IUPAC Name : 5-(4-bromophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one

The compound features a pyridazinone core structure, which has been associated with various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Antiplatelet Activity

Research indicates that derivatives of 4,5-dihydro-3(2H)-pyridazinones exhibit significant antiplatelet activity. A study demonstrated that these compounds could inhibit platelet aggregation in vitro and ex vivo, showing effects up to 16,000 times greater than acetylsalicylic acid (aspirin) under certain conditions. Additionally, the hypotensive action observed in animal models was reported to be 40 times more potent than the standard drug dihydralazine .

Antitumor Activity

The compound has shown promise in cancer research. In a study focusing on human colon carcinoma cells (HCT116), new derivatives of pyridazinones were synthesized and evaluated for their antiproliferative effects. The results indicated that certain derivatives exhibited non-toxic anti-proliferative activity against these cancer cells, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of pyridazinone derivatives has also been investigated. Compounds similar to 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone have been reported to possess significant antibacterial activity against resistant strains of bacteria such as Vancomycin-resistant Staphylococcus aureus (VRSA) and Enterococcus faecium (VRE) .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The Claisen condensation reaction is one common approach used to obtain the necessary intermediates for the final product .

Case Study 1: Synthesis and Evaluation of Antiplatelet Activity

A study synthesized a series of 6-aryl-4,5-dihydro-3(2H)-pyridazinones and evaluated their pharmacological properties. The synthesized compounds were tested for their ability to inhibit platelet aggregation and showed promising results in both in vitro and ex vivo settings. The strongest candidates were identified for further development as potential therapeutic agents for cardiovascular diseases .

Case Study 2: Antitumor Activity Against HCT116 Cells

In another study focusing on the antitumor properties of pyridazinones, researchers synthesized various derivatives and assessed their effects on HCT116 colon cancer cells. The findings revealed that specific modifications to the pyridazinone structure enhanced its anti-proliferative effects without inducing toxicity in normal cells .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

The pharmacological activity of dihydropyridazinones is highly substituent-dependent. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 4 & 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-(4-Bromophenyl), 6-(3-methylphenyl) C₁₇H₁₅BrN₂O 343.23 Under investigation
6-(4-Methoxyphenyl)-dihydropyridazinone 6-(4-Methoxyphenyl) C₁₂H₁₄N₂O₂ 218.25 Vasorelaxant activity
6-(4-Aminophenyl)-dihydropyridazinone 6-(4-Aminophenyl) C₁₀H₁₁N₃O 189.22 Cardiotonic (e.g., MCI-154 analog)
4-(4-Chlorophenyl)-6-(4-methylphenyl)-dihydropyridazinone 4-(4-Chlorophenyl), 6-(4-methylphenyl) C₁₇H₁₅ClN₂O 298.77 Antiplatelet activity (IC₅₀: ~0.03 μM)
4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-dihydropyridazinone 4-(4-Fluorophenyl), 6-(3-methoxyphenyl) C₁₇H₁₅FN₂O₂ 298.31 Predicted pKa: 13.20 ± 0.60

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl) : Bromine and chlorine at position 4 increase lipophilicity and may enhance binding to hydrophobic pockets in target enzymes like phosphodiesterase III (PDE III) .
  • Electron-Donating Groups (OCH₃, NH₂): Methoxy and amino groups at position 6 improve solubility and hydrogen-bonding capacity, critical for vasorelaxant and cardiotonic effects .

Key Findings :

  • Cardiotonic Activity: 6-(4-Aminophenyl) derivatives (e.g., MCI-154) exhibit potent PDE III inhibition, increasing cAMP levels and enhancing myocardial contractility . The target compound’s bromophenyl group may confer similar efficacy but with altered pharmacokinetics.
  • Antiplatelet Effects : Chlorophenyl and methylphenyl derivatives (e.g., compound 97a) show superior antiplatelet activity (IC₅₀: 0.03 μM) compared to methoxy-substituted analogs . The bromine in the target compound may further optimize binding to platelet aggregation pathways.
  • Vasorelaxation : Methoxy groups enhance vasodilatory effects via nitric oxide modulation, but the target compound’s methyl group may reduce this activity .

Biological Activity

4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-(4-bromophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one
  • Molecular Formula : C17H15BrN2O
  • Molecular Weight : 343.2 g/mol

The compound features a pyridazinone core with bromophenyl and methylphenyl substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that pyridazinone derivatives exhibit notable antimicrobial properties. For example:

  • Study Findings : A series of pyridazinones demonstrated significant antibacterial activity against various strains, comparable to standard antibiotics like norfloxacin .
  • Mechanism : The presence of electron-withdrawing groups (e.g., bromine) enhances the compound's ability to disrupt microbial cell functions.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

  • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it was effective in inhibiting the growth of A-431 and Jurkat cells, with IC50 values lower than those of doxorubicin .
  • Structure-Activity Relationship (SAR) : The presence of halogen atoms (like bromine) on the phenyl rings contributes to increased antiproliferative activity .

Cardiotonic Activity

In a comparative study involving isolated perfused toad hearts:

  • Results : The compound exhibited cardiotonic effects, suggesting potential applications in treating heart conditions .
  • Comparison : Its activity was benchmarked against levosimendan, indicating promising cardiotonic properties.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against multiple bacterial strains; comparable to norfloxacin
AnticancerCytotoxicity in A-431 and Jurkat cells; IC50 < doxorubicin
CardiotonicPositive effects on isolated toad heart; compared with levosimendan

Case Studies

  • Antimicrobial Study :
    • In a study assessing the antibacterial efficacy of various pyridazinones, this compound showed significant inhibition against Staphylococcus epidermidis and Escherichia coli.
    • The results highlighted the importance of the bromine substituent for enhanced antibacterial action .
  • Anticancer Research :
    • A series of experiments evaluated the compound's effect on cancer cell proliferation. It was found to induce apoptosis in A-431 cells through a mechanism involving mitochondrial dysfunction .
    • This study emphasized the role of structural modifications in enhancing anticancer properties.

Q & A

Q. What synthetic methodologies are most effective for modifying the pyridazinone core structure in compounds like 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone?

The compound can be synthesized via Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. Structural modifications are often achieved by introducing substituents at the phenyl rings or the pyridazinone core. For example, halogenation (e.g., bromine at the 4-position of the phenyl group) enhances metabolic stability, while alkylation (e.g., 3-methylphenyl) modulates lipophilicity. These strategies are derived from analogous pyridazinone derivatives .

Q. How do substituents on the phenyl rings influence PDE III inhibitory activity?

Substitution patterns significantly affect activity. Bromine at the para position of the phenyl ring (as in 4-bromophenyl) enhances steric and electronic interactions with PDE III's hydrophobic pocket. Methyl groups (e.g., 3-methylphenyl) improve bioavailability by reducing polarity. Comparative studies show that para-substituted derivatives exhibit stronger PDE III inhibition (e.g., ED50 values <1 µM) compared to ortho/meta substitutions .

Q. What in vitro assays are recommended for evaluating antiplatelet and vasodilatory activity?

Key assays include:

  • Platelet aggregation inhibition : Collagen- or ADP-induced aggregation in human platelet-rich plasma (IC50 values <10 µM indicate high potency) .
  • Vasodilation : Relaxation of phenylephrine-precontracted rat aortic rings (IC50 in nanomolar range for potent compounds) .
  • PDE III inhibition : Radiolabeled cAMP hydrolysis assays in cardiac tissue homogenates .

Advanced Research Questions

Q. How can conflicting data between in vitro PDE III inhibition and in vivo cardiovascular effects be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability) or off-target effects. To address this:

  • Perform metabolic stability assays (e.g., liver microsomes) to assess bioavailability .
  • Use selective PDE III inhibitors (e.g., CI-930) as positive controls to isolate target-specific effects .
  • Conduct telemetry studies in animal models to monitor real-time hemodynamic responses .

Q. What strategies optimize dual-target activity (e.g., PDE III inhibition + β-adrenoceptor antagonism)?

Structural hybridization is effective. For example:

  • Introduce phenoxy-propanolamine moieties to confer β-blocking activity while retaining PDE III inhibition.
  • Optimize substituents (e.g., 5-methylpyridazinone derivatives) to balance vasodilation and receptor antagonism. SK&F 95018 is a benchmark dual-target candidate with low intrinsic sympathomimetic activity (ISA) .

Q. How do computational models aid in predicting the cardiotonic-to-vasodilatory activity ratio?

Molecular docking and QSAR models identify key interactions:

  • Hydrophobic interactions : Para-bromophenyl groups bind PDE III’s catalytic domain.
  • Hydrogen bonding : Pyridazinone carbonyl groups stabilize interactions with Ser/Thr residues.
  • 3D pharmacophore models prioritize compounds with high fit scores (>0.9) for vasodilation .

Q. What experimental designs validate the role of stereochemistry in activity?

  • Synthesize enantiomers (e.g., (R)- and (S)-isomers) and compare PDE III inhibition (e.g., (R)-isomers often show 2–5× higher potency).
  • Use chiral HPLC to resolve enantiomers and test in isolated heart models. For example, (R)-6-(4-aminophenyl)-5-methylpyridazinone exhibited superior inotropic activity vs. the (S)-form .

Methodological Tables

Table 1. Key structural modifications and activity trends in pyridazinone derivatives

Substituent PositionModificationActivity ImpactReference
4-BromophenylHalogenation↑ PDE III inhibition (ED50: 0.6 µM)
3-MethylphenylAlkylation↑ Lipophilicity (logP: +0.8)
5-MethylpyridazinoneCore alkylation↓ ISA, ↑ antihypertensive duration

Table 2. Benchmark compounds for comparative studies

CompoundTarget ActivityIC50/ED50Reference
CI-930PDE III inhibition0.6 µM
SK&F 95018Dual PDE III/β-antagonismIC50: 0.08 µM (vasodilation)
MCI-154Cardiotonic activity2× potency vs. pimobendan

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